Icotinib

Overview

Description

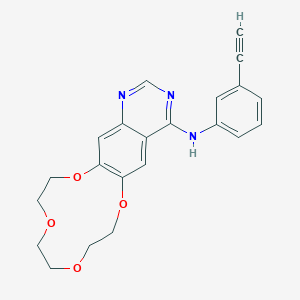

Icotinib is a first-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) developed in China, approved by the Chinese FDA in 2011 for advanced non-small cell lung cancer (NSCLC) patients with EGFR-sensitive mutations . Structurally, it belongs to the quinazoline family and shares a core skeleton with gefitinib and erlotinib but differs in side-chain modifications, including a closed-ring structure that enhances lipophilicity and blood-brain barrier penetration . Preclinical studies demonstrated its potent inhibition of EGFR-mutated cell lines (e.g., PC-9 and HCC827), with antitumor efficacy comparable to gefitinib in xenograft models . Clinically, this compound is administered orally at 125 mg three times daily (TID) due to its short half-life (6–8 hours) .

Key trials, such as the phase III CONVINCE study, established this compound as a first-line therapy for EGFR-mutant NSCLC, showing superior progression-free survival (PFS) over chemotherapy (median PFS: 11.2 vs. 7.9 months) and a favorable safety profile .

Preparation Methods

Synthetic Routes for Icotinib Free Base and Hydrochloride Salt

The synthesis of this compound involves a multi-step process to construct the quinazoline core, followed by functionalization with a crown ether moiety and an ethynylphenylamino group. The free base is subsequently converted to its hydrochloride salt to improve physicochemical properties.

Synthesis of this compound Free Base

The free base synthesis begins with the condensation of 6,7-benzo-12-crown-4-quinazolin-4-amine with 3-ethynylaniline under nucleophilic aromatic substitution conditions. As described in patent EP2392576A1, the reaction proceeds in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C for 12–24 hours, yielding the free base with a purity of >95% after recrystallization from ethanol . Key intermediates are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted starting materials and byproducts.

Conversion to this compound Hydrochloride

The free base is treated with hydrochloric acid in a mixed solvent system (e.g., acetone/water) to form the hydrochloride salt. Patent EP2392576A1 specifies that the reaction is conducted at 0–5°C to prevent decomposition, followed by filtration and vacuum drying. The hydrochloride salt is obtained in 77–85% yield with a melting point of 164–167°C and HPLC purity exceeding 99% .

Crystallization Techniques for Polymorphic Control

This compound hydrochloride exists in four crystalline forms (I–IV), each with distinct physicochemical properties. The choice of solvent, temperature, and crystallization method determines the polymorphic outcome.

Crystalline Form I Preparation

Form I is the thermodynamically stable polymorph under ambient conditions. It is prepared by dissolving this compound hydrochloride in refluxing isopropanol (80°C), followed by slow cooling to 25°C over 4–6 hours. Seed crystals of Form I are added at 50°C to induce nucleation. The product is isolated by filtration and dried under vacuum, yielding needle-shaped crystals with characteristic X-ray diffraction (XRD) peaks at 5.74°, 10.72°, and 21.40° 2θ .

Crystalline Form II Preparation

Form II is metastable and crystallizes from ethyl acetate/water mixtures. A saturated solution of this compound hydrochloride in ethyl acetate is cooled to −20°C, and anti-solvent (water) is added dropwise until cloudiness appears. The slurry is aged for 24 hours, filtered, and dried, producing plate-like crystals with XRD peaks at 6.12°, 12.30°, and 22.98° 2θ .

Solvent Systems and Polymorph Stability

Table 1 summarizes crystallization conditions for all four polymorphs:

| Polymorph | Solvent System | Temperature (°C) | Key XRD Peaks (2θ°) |

|---|---|---|---|

| I | Isopropanol | 80 → 25 | 5.74, 10.72, 21.40 |

| II | Ethyl acetate/water | −20 | 6.12, 12.30, 22.98 |

| III | Acetone | 50 → 0 | 7.25, 14.60, 23.50 |

| IV | Methanol/water | 25 | 8.05, 16.20, 24.10 |

Data sourced from patent EP2392576A1 .

Form I exhibits the highest thermodynamic stability, while Form IV is kinetically favored in aqueous methanol. The presence of seed crystals and controlled cooling rates are critical for achieving phase purity .

Analytical Characterization of this compound Forms

X-Ray Diffraction (XRD) Analysis

XRD patterns for all polymorphs were collected using a Bruker D8 Advance diffractometer (Cu-Kα radiation, λ = 1.5406 Å). Form I shows a distinct peak at 5.74° 2θ (d-spacing = 15.38 Å), corresponding to its layered crystal structure . Relative peak intensities vary by <5% between batches, confirming reproducibility.

Thermal Stability and Solubility

Differential scanning calorimetry (DSC) reveals that Form I has a melting onset at 167°C (ΔH = 120 J/g), while Form II melts at 162°C (ΔH = 95 J/g). Solubility studies in simulated gastric fluid (pH 1.2) show Form I dissolves at 12.5 mg/mL, compared to 9.8 mg/mL for Form II .

Scale-Up and Industrial Production

Pilot-Scale Synthesis

A 10 kg batch of this compound hydrochloride (Form I) is produced by refluxing the free base in isopropanol (5 L/kg) for 2 hours, followed by cooling at 0.5°C/min. Seed crystals (0.1% w/w) are introduced at 50°C to ensure uniform crystal growth. The process achieves a yield of 82% with >99.5% HPLC purity .

Purification and Impurity Control

Residual solvents (e.g., DMF, ethyl acetate) are removed via azeotropic distillation with toluene. Impurities such as de-ethynylated byproducts (<0.1%) are controlled by adjusting reaction pH to 8–9 during workup .

Pharmaceutical Formulation Strategies

This compound hydrochloride is formulated as 125 mg tablets containing 30% active pharmaceutical ingredient (API), 65% microcrystalline cellulose, and 5% croscarmellose sodium. Wet granulation with ethanol ensures uniform drug distribution, while film coating (Opadry® II) enhances stability under accelerated conditions (40°C/75% RH) .

Chemical Reactions Analysis

Crystallization and Polymorphic Forms of Icotinib Hydrochloride

This compound hydrochloride exists in multiple crystalline forms (I–IV), synthesized via solvent-mediated recrystallization :

Synthesis Protocol :

- Starting Material : 4-[(3-ethynyl-phenyl)amino]-6,7-benzo-12-crown-quinazoline hydrochloride

- Solvents : Polar solvents (e.g., isopropanol, ethyl acetate, methanol)

- Process : Reflux until dissolution, followed by cooling and crystallization.

Key Polymorph Characteristics :

- Form I : Stable crystalline form used in pharmacokinetic studies .

- Form II–IV : Alternative crystalline structures with distinct physicochemical properties.

Coordination Chemistry with Gold Nanoparticles

This compound forms complexes with gold nanoparticles (AuNPs), enhancing surface-enhanced Raman spectroscopy (SERS) signals. Molecular electrostatic potential analysis identified four binding sites on this compound, primarily involving the quinazoline and crown ether moieties .

Experimental Findings :

- Binding affinity influenced by electronic interactions between this compound’s functional groups and AuNPs.

- Applications in drug detection and mechanistic studies via SERS .

Key Research Findings and Data Tables

Table 1: Anti-Cancer Activity of this compound Derivatives (IC₅₀, μM)

| Compound | KYSE70 | KYSE410 | KYSE450 |

|---|---|---|---|

| This compound | 19.16 | >50 | 30.40 |

| 3l | 4.25 | 5.30 | 3.40 |

Table 2: Reaction Conditions for CuAAC Derivatives

| Parameter | Value |

|---|---|

| Catalyst System | CuSO₄·5H₂O + Sodium Ascorbate |

| Solvent Ratio | Water/tert-butanol (2:1) |

| Temperature | 80°C |

| Reaction Time | Until TLC completion |

Metabolic Pathways

This compound undergoes hepatic metabolism primarily via CYP3A4 and CYP1A2, forming hydroxylated and demethylated metabolites . Key pathways include:

- Oxidation : Quinazoline ring hydroxylation.

- Demethylation : Cleavage of methoxy groups.

Scientific Research Applications

Clinical Efficacy in NSCLC

Icotinib has been evaluated extensively in clinical trials, demonstrating significant efficacy in treating advanced NSCLC, particularly in patients with activating EGFR mutations.

- Overall Response Rate (ORR) : In a meta-analysis involving 15 studies with 2,304 patients, this compound showed an ORR of approximately 40.99% and a disease control rate (DCR) of 77.16% . The median progression-free survival (PFS) was reported at 7.34 months , and overall survival (OS) at 14.98 months .

- CHALLENGE Trial : This phase II trial assessed this compound in treatment-naive patients with advanced peripheral lung cancer and positive plasma EGFR mutations. The ORR was reported to be 52.6% , indicating substantial effectiveness in this patient population .

- CONVINCE Trial : Another pivotal study compared this compound with chemotherapy and found that this compound had an ORR of 64.8% among treatment-naive patients with NSCLC harboring EGFR variants .

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound have been characterized through various studies, providing insights into its absorption, distribution, metabolism, and excretion.

- Bioavailability : this compound is well absorbed orally, with a bioavailability that allows for effective plasma concentrations to be achieved .

- Safety : Clinical evaluations indicate that this compound is generally well tolerated among patients. Common adverse effects include skin rash and diarrhea, but severe toxicity is rare . A large-scale phase IV trial involving over 6,000 patients confirmed its safety profile in real-world settings .

Case Studies and Real-World Applications

Several case studies have underscored the utility of this compound in specific clinical scenarios:

- Brain Metastases : this compound has shown improved intracranial PFS compared to traditional whole-brain irradiation in patients with brain metastases from NSCLC .

- Adjuvant Treatment : Recent studies have explored this compound's role as an adjuvant therapy for resected stage II–IIIA NSCLC. The EVIDENCE trial indicated that patients receiving this compound had a median disease-free survival (DFS) of 47.0 months , significantly longer than the 22.1 months observed with chemotherapy .

Comparative Effectiveness

This compound has been compared to other EGFR TKIs like gefitinib and erlotinib:

| Drug | Overall Response Rate | Progression-Free Survival | Overall Survival |

|---|---|---|---|

| This compound | 40.99% | 7.34 months | 14.98 months |

| Gefitinib | Comparable efficacy | Varies by study | Varies by study |

| Erlotinib | Similar effectiveness | Varies by study | Varies by study |

Mechanism of Action

Icotinib is a quinazoline derivative that competitively inhibits the adenosine triphosphate binding site of the epidermal growth factor receptor protein. By blocking the binding of adenosine triphosphate to epidermal growth factor receptor, this compound prevents the activity of the signal transduction cascade that initiates mitosis. This inhibition leads to reduced cell proliferation and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds: Gefitinib and Erlotinib

Structural and Pharmacokinetic Differences

| Parameter | Icotinib | Gefitinib | Erlotinib |

|---|---|---|---|

| Core Structure | Quinazoline | Quinazoline | Quinazoline |

| Side Chain | Closed-ring crown ether | Open-chain morpholine | Open-chain acetylene |

| Molecular Weight | 391.3 g/mol | 446.9 g/mol | 393.4 g/mol |

| IC50 (EGFR) | 5 nM | 14 nM | 2 nM |

| Half-Life | 6–8 hours | 40–44 hours | 18.9 hours |

| Dosing Schedule | 125 mg TID | 250 mg once daily | 150 mg once daily |

- Structural Insights : this compound’s closed-ring structure enhances lipophilicity, improving cell membrane permeability and brain metastasis penetration compared to gefitinib and erlotinib .

- Pharmacokinetics : this compound’s shorter half-life necessitates thrice-daily dosing, whereas gefitinib and erlotinib are dosed once daily .

Clinical Efficacy

| Parameter | This compound | Gefitinib | Erlotinib |

|---|---|---|---|

| ORR (First-Line) | 46.4–70%* | 62–83% | 71–74% |

| Median PFS (Months) | 9.2–12.9† | 9.6–10.8 | 9.7–13.1 |

| Brain Metastasis PFS | 10.0 months‡ | 8.0–9.0 months | 8.4–10.9 months |

| OS (Adjuvant) | 47.0 months§ | 41.4 months | 42.2 months |

- Key Trials :

- The INCREASE trial showed high-dose this compound (250 mg TID) improved PFS in EGFR L858R-mutant NSCLC (median PFS: 12.9 vs. 9.2 months for routine dose) .

- Meta-analyses (15 studies, 1,852 patients) revealed this compound’s ORR was superior to gefitinib (RR = 1.20) and erlotinib (RR = 1.69) in EGFR-mutant NSCLC .

- Adjuvant this compound in the EVIDENCE trial demonstrated a 47.0-month disease-free survival, comparable to gefitinib and erlotinib .

Resistance Mechanisms

- All first-generation TKIs face resistance via EGFR T790M mutations or MET amplification .

- This compound-specific resistance involves STAT3/FOXM1/ATG7-mediated autophagy , which can be reversed by combining with chloroquine (preclinical data) .

- Exosomal MET mRNA from this compound-resistant cells promotes tumor migration, a mechanism less reported with gefitinib/erlotinib .

Cost and Accessibility

- This compound is 40–60% cheaper than gefitinib/erlotinib in China, making it a cost-effective option .

Biological Activity

Icotinib is a novel, highly selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) primarily used for the treatment of non-small cell lung cancer (NSCLC). Its biological activity has been extensively studied, revealing significant antitumor effects, particularly in patients with EGFR mutations. This article synthesizes findings from various studies, highlighting this compound's mechanism of action, efficacy in clinical trials, and comparative performance against other treatments.

This compound selectively inhibits the activity of EGFR, which is crucial for cell proliferation and survival in many cancers. By blocking the phosphorylation of EGFR and downstream signaling pathways such as MAPK and Akt, this compound induces apoptosis in cancer cells. This mechanism was demonstrated in vitro using various NSCLC cell lines:

- PC-9 and HCC827 : this compound achieved an IC50 of <20 nM and <1.25 µM, respectively.

- A549 : The IC50 was noted at 8.8 µM, indicating a lower sensitivity compared to the other lines.

The study also showed that this compound's inhibition of EGFR was comparable to gefitinib, another well-known EGFR TKI, with both drugs inducing apoptosis in a dose-dependent manner .

Summary of Clinical Trials

This compound has been evaluated in several clinical trials, demonstrating its efficacy and safety profile:

- Phase II Trial : The CHALLENGE trial assessed this compound in treatment-naive patients with advanced NSCLC harboring EGFR mutations. It reported an overall response rate (ORR) of 64.8%, showcasing significant tumor reduction .

- Randomized Clinical Trial : A study comparing this compound with concurrent radiotherapy reported a median overall survival (OS) of 24.0 months for the this compound group versus 16.3 months for the radiotherapy alone group (hazard ratio 0.53; P = .008) .

- Phase III Trial : In a multicenter study involving patients with stage II-IIIA NSCLC post-surgery, this compound demonstrated a median disease-free survival (DFS) of 47.0 months compared to 22.1 months for chemotherapy (HR 0.36; p<0.0001) .

Comparative Effectiveness

The following table summarizes key findings from various studies comparing this compound with other treatment modalities:

| Study Type | Comparison | This compound Outcome | Control Outcome | Significance |

|---|---|---|---|---|

| Phase II Trial | This compound vs Chemotherapy | ORR: 64.8% | ORR not specified | Significant improvement |

| Randomized Clinical Trial | This compound + RT vs RT | Median OS: 24.0 months | Median OS: 16.3 months | P = .008 |

| Phase III Trial | This compound vs Chemotherapy | Median DFS: 47.0 months | Median DFS: 22.1 months | p<0.0001 |

Pharmacokinetics

Pharmacokinetic studies have shown that this compound is rapidly absorbed, with high bioavailability and a favorable safety profile across various patient demographics . The drug's pharmacokinetics were characterized by a linear one-compartment model, indicating consistent absorption and elimination patterns.

Case Studies

Several case studies have documented individual patient responses to this compound treatment:

- A patient with advanced NSCLC exhibited a dramatic tumor response after initiating this compound therapy, leading to prolonged remission.

- Another case highlighted the successful use of this compound in a patient previously resistant to gefitinib due to a secondary mutation.

These cases underscore this compound's potential as a viable option for patients who may not respond to other EGFR inhibitors.

Q & A

Q. Basic: How should researchers design a clinical trial to evaluate icotinib’s efficacy in NSCLC patients with EGFR mutations?

Answer:

- PICOT Framework : Structure the trial using Population (e.g., advanced NSCLC with EGFR 19-Del/L858R mutations), Intervention (this compound dose and regimen), Comparison (routine vs. high-dose, or other EGFR-TKIs), Outcome (PFS, OS, ORR), and Timeframe (e.g., 12-month follow-up) .

- Randomization : Use stratified randomization based on mutation subtypes to minimize confounding .

- Endpoints : Prioritize PFS and OS as primary endpoints, with ORR and DCR as secondary metrics. Include adverse event reporting (e.g., rash, diarrhea) using CTCAE criteria .

- Sample Size : Calculate power based on historical ORR differences (e.g., 70% vs. 48% for high-dose vs. routine in L858R mutants ).

Q. Basic: What are the key efficacy metrics for evaluating this compound in NSCLC clinical research?

Answer:

- Objective Response Rate (ORR) : Proportion of patients with complete/partial response (RECIST criteria). In the INCREASE trial, ORR was 73% for high-dose this compound in L858R mutants .

- Disease Control Rate (DCR) : Combines stable disease, partial, and complete responses. A study reported DCR of 75% in second-line NSCLC .

- Progression-Free Survival (PFS) : Median PFS for high-dose this compound in L858R mutants was 12.9 months vs. 9.2 months for routine dose .

- Overall Survival (OS) : Median OS in second-line patients was 16.9 months .

Q. Basic: How does EGFR mutation subtype (e.g., 19-Del vs. L858R) influence study design for this compound?

Answer:

- Stratification : Separate cohorts by mutation subtype to account for differential sensitivity. For example, 19-Del mutants show higher ORR (75%) than L858R (48%) with routine dosing .

- Dose Optimization : High-dose this compound (125 mg TID) improves PFS in L858R mutants but may not be needed for 19-Del .

- Biomarker Analysis : Include EGFR mutation testing via PCR or NGS to confirm subtype .

Q. Basic: What methodological considerations are critical for assessing this compound’s safety profile?

Answer:

- Adverse Event (AE) Reporting : Use standardized grading (e.g., NCI CTCAE v4.0). Rash (76.7%) and diarrhea (36.8%) are common .

- Dose Adjustments : Document dose reductions or interruptions due to AEs, especially in high-dose cohorts .

- Long-Term Monitoring : Track rare AEs (e.g., interstitial lung disease) beyond trial completion .

Q. Advanced: How can researchers optimize this compound dosing based on EGFR mutation subtypes?

Answer:

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate plasma concentrations with efficacy. The INCREASE trial used 125 mg TID for L858R mutants, achieving higher ORR (73%) .

- Bayesian Adaptive Design : Dynamically adjust doses during trials to identify subtype-specific MTD .

- Subgroup Analysis : Compare PFS and OS between 19-Del and L858R groups using Cox regression .

Q. Advanced: How to address contradictions in this compound’s efficacy across studies (e.g., ORR variability)?

Answer:

- Meta-Analysis : Pool data from trials (e.g., INCREASE, CONVINCE) to assess heterogeneity. Adjust for covariates like prior chemotherapy cycles (≤6 vs. >6 cycles impacted PFS ).

- Sensitivity Analysis : Test robustness of findings to patient demographics (e.g., smoking history, gender) .

- Publication Bias Assessment : Use funnel plots to identify unreported negative results .

Q. Advanced: What methodologies enable comparative effectiveness research between this compound and other EGFR-TKIs?

Answer:

- Network Meta-Analysis : Indirectly compare this compound with gefitinib or osimertinib using common comparators .

- Cost-Effectiveness Analysis : Calculate incremental cost-effectiveness ratios (ICERs). This compound had a lower ICER ($22,200/QALY) than gefitinib in Chinese studies .

- Real-World Evidence (RWE) : Use EHR data to compare survival outcomes in non-trial populations .

Q. Advanced: How to investigate this compound resistance mechanisms in preclinical models?

Answer:

- Longitudinal Sampling : Collect tumor biopsies pre-/post-treatment to identify resistance mutations (e.g., T790M) .

- In Vitro Models : Use patient-derived xenografts (PDXs) or 3D organoids to test combination therapies (e.g., this compound + MET inhibitors) .

- Omics Profiling : Apply RNA-seq or proteomics to uncover bypass signaling pathways .

Q. Advanced: What statistical approaches are optimal for analyzing this compound’s cost-effectiveness in clinical trials?

Answer:

- Markov Models : Simulate disease progression states (stable, progression, death) with transition probabilities from trial data .

- Probabilistic Sensitivity Analysis (PSA) : Vary input parameters (e.g., drug costs, survival rates) to assess uncertainty .

- QALY Calculation : Use EQ-5D surveys to quantify quality-adjusted survival gains .

Q. Advanced: How to ensure data reliability in real-world studies of this compound?

Answer:

Properties

IUPAC Name |

N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaen-18-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20/h1,3-5,12-15H,6-11H2,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLKULDARVNMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209952 | |

| Record name | Icotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610798-31-7 | |

| Record name | Icotinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610798-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Icotinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610798317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11737 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Icotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ICOTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G6U5L461Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.